molecular formula C22H22FN3O2 B2915940 2-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 1210470-81-7

2-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2915940
CAS No.: 1210470-81-7
M. Wt: 379.435
InChI Key: VIDPUDSAPISYLE-UHFFFAOYSA-N
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Description

2-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves a multi-step process. One common method includes the initial formation of the pyrazole ring through a one-pot three-component reaction under microwave irradiation.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]-1,2,3,4-tetrahydroisoquinoline stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-(4-fluorophenyl)-4-propoxypyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2/c1-2-13-28-20-15-26(19-9-7-18(23)8-10-19)24-21(20)22(27)25-12-11-16-5-3-4-6-17(16)14-25/h3-10,15H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDPUDSAPISYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)N2CCC3=CC=CC=C3C2)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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